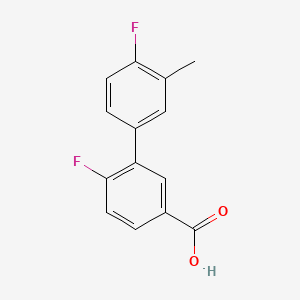
BENZILIC-D10 ACID (RINGS-D10)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzilic-D10 Acid (Rings-D10): is a deuterated form of benzilic acid, where the aromatic rings are fully deuterated. This compound is primarily used in research and analytical applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .
作用機序
Target of Action
Benzilic-D10 Acid (Rings-D10) is a type of 1,2-diketone Diketones are known to interact with various biological macromolecules, playing significant roles in numerous biochemical reactions .
Mode of Action
The Benzilic-D10 Acid (Rings-D10) undergoes a process known as the Benzilic Acid Rearrangement . This rearrangement involves the conversion of a 1,2-diketone into a carboxylic acid . The conditions for this reaction are deceptively simple, involving hydroxide followed by an acid quench, leading to the migration of a benzene ring . This mechanism is relatively straightforward .
Biochemical Pathways
The Benzilic Acid Rearrangement is a powerful synthetic tool for accessing significant biologically active molecules . The reaction is both catalytic (generally Lewis acid) and stereoselective . It has been used in the synthesis of various biologically active molecules, including syn and anti-hydroxy-iso-evoninic acids, α-hydroxy-α-perfluoroalkyl esters, selective nonsteroidal mineralocorticoid receptor antagonists, Geldanamycin type polyketides, and (−)-isatisine A .
Pharmacokinetics
The pharmacokinetics of a drug molecule generally involves its absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the drug .
Result of Action
The benzilic acid rearrangement, which this compound undergoes, is known to result in the formation of carboxylic acid from a 1,2-diketone . This rearrangement can lead to the migration of a benzene ring .
Action Environment
It’s known that the benzilic acid rearrangement occurs readily under strongly acidic conditions . This suggests that the pH of the environment could influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Benzilic-D10 Acid (Rings-D10) typically involves the benzilic acid rearrangement. This reaction converts a 1,2-diketone into a carboxylic acid under basic conditions. The process involves the following steps :
Starting Material: Benzil (fully deuterated on the aromatic rings).
Reagents: Potassium hydroxide (KOH) in an aqueous medium.
Conditions: The reaction mixture is heated to promote the rearrangement.
Product Isolation: The resulting Benzilic-D10 Acid is isolated by acidification and subsequent purification.
Industrial Production Methods: While specific industrial methods for producing Benzilic-D10 Acid (Rings-D10) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: Benzilic-D10 Acid (Rings-D10) undergoes several types of chemical reactions, including:
Oxidation: Conversion to benzilquinone under strong oxidizing conditions.
Reduction: Reduction to benzilic alcohol using reducing agents like lithium aluminum hydride.
Substitution: Formation of esters and amides through reactions with alcohols and amines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Benzilquinone.
Reduction: Benzilic alcohol.
Substitution: Benzilic esters and amides
科学的研究の応用
Benzilic-D10 Acid (Rings-D10) is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer molecule in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and as a standard in analytical chemistry.
類似化合物との比較
Benzilic Acid: The non-deuterated form of Benzilic-D10 Acid.
Mandelic Acid: Another α-hydroxy acid with a phenyl group, but with different reactivity and applications.
Phenylacetic Acid: Similar structure but lacks the hydroxyl group on the α-carbon.
Uniqueness: Benzilic-D10 Acid (Rings-D10) is unique due to its deuterated aromatic rings, which provide distinct advantages in isotopic labeling studies. This allows for more precise tracking and analysis in various scientific applications .
特性
CAS番号 |
1219799-12-8 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
238.308 |
IUPAC名 |
2-hydroxy-2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChIキー |
UKXSKSHDVLQNKG-LHNTUAQVSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O |
同義語 |
BENZILIC-D10 ACID (RINGS-D10) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)








![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)
